TETRAFLUOROPYRIDAZINE

概要

説明

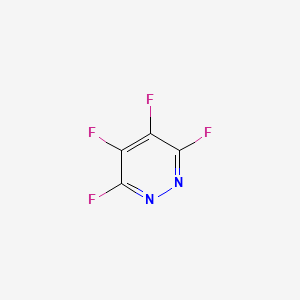

TETRAFLUOROPYRIDAZINE is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms and four fluorine atoms. Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine, tetrafluoro- typically involves the cyclization of a diaminopyridazine with nitrite or the treatment of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by acid or heat-promoted cyclization

Industrial Production Methods: Industrial production of pyridazine, tetrafluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production .

化学反応の分析

Types of Reactions: TETRAFLUOROPYRIDAZINE undergoes various chemical reactions, including:

Electrophilic Attack: The nitrogen atoms in the pyridazine ring can be targeted by electrophiles, leading to substitution reactions.

Reduction Reactions: The compound can be reduced to form hydropyridazines.

Cycloaddition Reactions: this compound can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens and acids.

Reduction: Reagents such as hydrogen gas and metal catalysts are used.

Cycloaddition: Reagents like dienes and alkynes under heat or catalytic conditions.

Major Products: The major products formed from these reactions include substituted pyridazines, hydropyridazines, and various fused ring systems .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Tetrafluoropyridazine derivatives have been synthesized and tested for their biological activities. For instance, studies have shown that compounds derived from this compound exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives like 4-amino-2-ethoxy-3,5,6-trifluoropyridine have demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus at specific concentrations . The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Antiviral Properties

Research has also indicated that this compound derivatives can inhibit viral replication. For example, some compounds have shown potential in targeting viral enzymes crucial for the life cycle of viruses, thus paving the way for the development of new antiviral medications .

Agricultural Applications

Pesticide Development

Fluorinated compounds, including this compound, are increasingly utilized in the formulation of pesticides. Their high lipophilicity enhances the efficacy and stability of these agrochemicals in various environmental conditions. The introduction of fluorine atoms into pyridine structures often results in increased biological activity against pests while reducing toxicity to non-target organisms .

Herbicides

this compound derivatives have also been explored as potential herbicides. Their ability to inhibit specific enzymes involved in plant metabolism can lead to effective weed control without harming crops. This selectivity is crucial for sustainable agricultural practices .

Materials Science

Fluorinated Polymers

this compound serves as a building block for synthesizing advanced fluorinated polymers. These materials are known for their exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, adhesives, and electronic components . The incorporation of this compound into polymer matrices can enhance properties such as mechanical strength and hydrophobicity.

Nanostructured Materials

Recent studies have focused on using this compound in the synthesis of nanostructured materials with tailored properties for applications in electronics and photonics. The unique electronic characteristics imparted by fluorination can lead to materials with improved conductivity and optical properties .

Synthesis Techniques

The synthesis of this compound typically involves nucleophilic substitution reactions where pentafluoropyridine is reacted with various nucleophiles under controlled conditions. Methods such as microwave-assisted synthesis and solvent-free reactions have been reported to enhance yields and reduce reaction times .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | 4-amino-2-ethoxy-3,5,6-trifluoropyridine |

| Antiviral agents | Various synthesized derivatives | |

| Agricultural Science | Pesticides | Fluorinated pyridine derivatives |

| Herbicides | Targeted enzyme inhibitors | |

| Materials Science | Fluorinated polymers | Advanced coatings |

| Nanostructured materials | Electronics and photonics applications |

作用機序

The mechanism of action of pyridazine, tetrafluoro- involves its interaction with specific molecular targets and pathways:

Inhibition of Enzymes: The compound can inhibit enzymes such as cyclooxygenase and tyrosine kinase, leading to anti-inflammatory and anticancer effects

Receptor Binding: Pyridazine derivatives can bind to receptors like the gonadotropin-releasing hormone receptor, modulating physiological responses.

類似化合物との比較

Pyridazine: Contains two adjacent nitrogen atoms but lacks the tetrafluoro- substituents.

Pyrimidine: Similar structure with nitrogen atoms at positions 1 and 3.

Pyrazine: Nitrogen atoms at positions 1 and 4.

Uniqueness: TETRAFLUOROPYRIDAZINE is unique due to the presence of four fluorine atoms, which enhance its chemical stability and biological activity compared to other pyridazine derivatives .

生物活性

Tetrafluoropyridazine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.

1. Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves nucleophilic substitution reactions. A common method is the reaction of pentafluoropyridine with various nucleophiles, leading to the formation of 4-substituted tetrafluoropyridine derivatives. This process is characterized by regioselectivity, where the para position is most reactive due to the electron-withdrawing effects of fluorine atoms .

Table 1: Synthesis Conditions for this compound Derivatives

| Reactant | Nucleophile | Solvent | Yield (%) |

|---|---|---|---|

| Pentafluoropyridine | Malononitrile | DMF | 85 |

| Pentafluoropyridine | 1-Methyl-tetrazole-5-thiol | DMF | 78 |

| Pentafluoropyridine | Piperazine | THF | 90 |

2.1 Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study involving the synthesis of 4-amino-2,3,5,6-tetrafluoropyridine derivatives showed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli at concentrations around 250 µg/ml .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | Bacteria Tested | Concentration (µg/ml) | Activity Level |

|---|---|---|---|

| 4-amino-2,3,5,6-tetrafluoropyridine | E. coli | 250 | Moderate |

| 4-amino-2,3,5,6-tetrafluoropyridine | S. aureus | 250 | Mild |

| Schiff Base from TFP and Benzaldehyde | Salmonella typhimurium | 200 | Moderate |

2.2 Antifungal Activity

In addition to antibacterial properties, this compound derivatives have shown antifungal activity. The aforementioned Schiff base exhibited significant antifungal effects against Candida albicans, indicating the potential for these compounds in treating fungal infections .

3.1 Case Study: Synthesis and Evaluation of Schiff Bases

A notable study synthesized Schiff bases from this compound and evaluated their biological activity. The results indicated that these compounds not only maintained structural integrity but also exhibited enhanced biological activities compared to their non-fluorinated counterparts .

Key Findings:

- The synthesized Schiff bases demonstrated improved solubility and bioavailability.

- The presence of fluorine atoms contributed to increased lipophilicity, enhancing membrane permeability.

3.2 Case Study: Reactivity Towards Imidazole and Pyrazole

Another research effort focused on the reactivity of this compound ethers towards imidazole and pyrazole derivatives. The findings suggested that these reactions could lead to the formation of novel compounds with potential therapeutic applications .

特性

IUPAC Name |

3,4,5,6-tetrafluoropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGAMTYFRMRZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227159 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7627-80-7 | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetrafluoropyridazine?

A1: this compound has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing this compound and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]

Q3: What is the most prominent characteristic of this compound's chemical behavior?

A3: this compound is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]

Q4: Which positions on the this compound ring are most reactive towards nucleophilic substitution?

A4: The fluorine atoms at the 4 and 5 positions of the this compound ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]

Q5: Can you provide examples of nucleophiles that react with this compound?

A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with this compound. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]

Q6: What are the potential applications of this compound derivatives?

A6: The unique properties of this compound derivatives make them promising candidates for various applications. These include:

- Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]

- Polymers: this compound can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]

- Materials Science: The versatility of this compound as a building block opens avenues for creating novel materials with tailored properties. [, ]

Q7: Has computational chemistry been employed to study this compound?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on this compound. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]

Q8: Can this compound undergo rearrangement reactions?

A8: Yes, this compound exhibits interesting rearrangement behavior under specific conditions:

- Thermal Rearrangement: Upon heating to high temperatures (around 800°C), this compound can rearrange to form tetrafluoropyrimidine. []

- Photochemical Rearrangement: When exposed to UV irradiation, this compound rearranges to yield perfluoropyrazines. [, ]

- Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]

Q9: What is the mechanism proposed for the thermal rearrangement of this compound to tetrafluoropyrimidine?

A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。